molecular formula C21H18F3N3O3S2 B605237 AGI-6780 CAS No. 1432660-47-3

AGI-6780

カタログ番号: B605237
CAS番号: 1432660-47-3
分子量: 481.5 g/mol
InChIキー: CCAWRGNYALGPQH-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“AGI-6780” is a complex organic compound that features a cyclopropyl group, a thiophene ring, a trifluoromethylphenyl group, and a benzenesulfonamide moiety

作用機序

AGI-6780, also known as N-cyclopropyl-4-(thiophen-3-yl)-3-(3-(3-(trifluoromethyl)phenyl)ureido)benzenesulfonamide, is a potent and selective inhibitor of the tumor-associated mutant IDH2 . This compound has been studied for its potential therapeutic applications in various cancers .

Target of Action

The primary target of this compound is the Isocitrate Dehydrogenase 2 (IDH2) enzyme . IDH2 is a key metabolic enzyme that catalyzes the interconversion of isocitrate to α-ketoglutarate (α-KG) . Mutations in IDH2 lead to loss of normal enzymatic activity and gain of neomorphic activity that irreversibly converts α-KG to 2-hydroxyglutarate (2-HG), which can competitively inhibit α-KG-dependent enzymes .

Mode of Action

This compound operates at an allosteric site at the enzyme’s dimer interface . It exhibits noncompetitive inhibition with respect to substrate and uncompetitive inhibition with respect to the NADPH cofactor . This compound is a urea sulfonamide inhibitor that binds to the substrate noncompetitively and plays a role at the dimer interface . It can effectively and selectively inhibit the IDH2 R140Q mutation .

Biochemical Pathways

The action of this compound affects the tricarboxylic acid cycle, a crucial metabolic pathway . By inhibiting the mutated IDH2 enzyme, this compound reduces the production of the oncometabolite 2-HG . This leads to a decrease in the competitive inhibition of α-KG-dependent enzymes, subsequently reversing the cell metabolic reprogramming caused by the IDH2 mutation .

Result of Action

This compound has been shown to lower 2-HG levels and induce differentiation of TF-1 erythroleukemia cells and primary human Acute Myeloid Leukemia (AML) cells harboring the IDH2 R140Q mutation . This provides in vitro evidence that inhibition of the mutant IDH2 enzyme can reverse some of the phenotypic changes it induces .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of “AGI-6780” typically involves multi-step organic reactions. The process may start with the preparation of the benzenesulfonamide core, followed by the introduction of the thiophene ring and the trifluoromethylphenyl group. Cyclopropylation is usually one of the final steps. Common reagents include cyclopropyl bromide, thiophene derivatives, and trifluoromethylphenyl isocyanate. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

“AGI-6780” can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Conditions often involve specific temperatures, pressures, and solvents to facilitate these reactions.

Major Products Formed

The major products formed depend on the type of reaction. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the aromatic rings.

科学的研究の応用

Applications in Hematological Malignancies

  • Multiple Myeloma (MM)
    • A study demonstrated that the combination of AGI-6780 with bortezomib (a proteasome inhibitor) significantly increased cell death in primary CD138+ cells from MM patients. The treatment altered metabolic pathways by decreasing tricarboxylic acid cycle activity and ATP levels, indicating a synergistic effect that enhances therapeutic responses in both resistant and sensitive MM cells .
  • Acute Myeloid Leukemia (AML)
    • In AML, this compound facilitated differentiation in primary human AML cells harboring IDH2 mutations. The compound induced a marked decrease in myeloblasts and an increase in mature granulocytes and monocytes over a four-day treatment period, showcasing its potential to reverse leukemic phenotypes .
  • Mantle Cell Lymphoma (MCL) and Burkitt Lymphoma
    • The combination treatment with this compound also exhibited significant cytotoxic effects in MCL and Burkitt lymphoma cell lines. This suggests broader applicability of this compound across different B-cell malignancies, potentially improving outcomes for patients with these aggressive cancers .

Applications in Solid Tumors

  • Triple-Negative Breast Cancer (TNBC)
    • Research indicated that this compound induced apoptosis in TNBC cells by targeting wild-type IDH2. This finding highlights the compound's potential not only against mutant IDH2 but also its role in cancers where wild-type IDH2 is implicated .
  • Lung Cancer
    • In lung cancer models, this compound was shown to enhance the cytotoxic effects of cisplatin and radiation therapy. The combination treatment improved cell viability outcomes significantly, suggesting that this compound can sensitize lung cancer cells to conventional therapies .

Data Tables

Cancer Type Combination Treatment Outcome Mechanism
Multiple MyelomaThis compound + BortezomibIncreased cell death in primary CD138+ cellsDecreased TCA cycle activity, reduced ATP levels
Acute Myeloid LeukemiaThis compoundInduced differentiation of leukemic cellsLowered 2-HG levels, enhanced maturation
Mantle Cell LymphomaThis compoundSignificant cytotoxicitySynergistic effects on metabolic pathways
Triple-Negative Breast CancerThis compoundInduced apoptosisTargeting wild-type IDH2
Lung CancerThis compound + CisplatinEnhanced sensitivity to chemotherapyIncreased cytotoxicity through metabolic modulation

Case Studies

  • Study on Multiple Myeloma : The efficacy of combining this compound with bortezomib was evaluated in vitro and in xenograft models, demonstrating enhanced therapeutic efficacy against both proteasome inhibitor-sensitive and resistant MM cells .
  • Acute Myeloid Leukemia Differentiation : A detailed analysis showed that treatment with this compound led to a significant reduction in leukemic blasts while promoting differentiation into mature blood cells, indicating its potential as a differentiation therapy .
  • Lung Cancer Sensitization : In experiments involving lung cancer cell lines A549 and HCC827, this compound was found to significantly enhance the effects of cisplatin and radiation therapy, suggesting a promising avenue for improving treatment regimens for lung cancer patients .

類似化合物との比較

Similar Compounds

Similar compounds include other benzenesulfonamides, thiophene derivatives, and trifluoromethylphenyl compounds. Examples include:

  • N-cyclopropylbenzenesulfonamide
  • 4-(thiophen-3-yl)benzenesulfonamide
  • 3-(3-(trifluoromethyl)phenyl)urea

Uniqueness

What sets “AGI-6780” apart is its combination of functional groups, which imparts unique chemical and biological properties. The presence of the cyclopropyl group, thiophene ring, and trifluoromethylphenyl group makes it a versatile compound for various applications.

生物活性

AGI-6780 is a selective small molecule inhibitor targeting the mutant isocitrate dehydrogenase 2 (IDH2) enzyme, particularly the R140Q variant, which is prevalent in certain hematological malignancies such as acute myeloid leukemia (AML). This compound has garnered attention due to its potential to modulate cellular metabolism and induce differentiation in cancer cells. The following sections will explore the biological activity of this compound, including its mechanisms of action, effects on cellular differentiation, and its implications in cancer therapy.

This compound functions primarily by inhibiting the neomorphic activity of mutant IDH2, which converts isocitrate to 2-hydroxyglutarate (2-HG), an oncometabolite that contributes to tumorigenesis through epigenetic modifications. The inhibition of this pathway leads to a reduction in intracellular 2-HG levels, thereby reversing hypermethylation and promoting differentiation in malignant cells.

Key Findings:

  • Inhibition of 2-HG Production : this compound significantly lowers 2-HG levels in cells expressing the IDH2 R140Q mutation, facilitating a more favorable differentiation profile .
  • Differentiation Induction : In primary human AML cells treated with this compound, a marked increase in mature monocytes and granulocytes was observed, indicating enhanced differentiation from myeloblasts .

Effects on Cellular Metabolism

The impact of this compound on cellular metabolism has been extensively studied, particularly regarding its influence on mitochondrial function and metabolic flux.

Metabolic Assays:

  • Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) : Studies utilizing Seahorse technology demonstrated that this compound treatment did not significantly alter OCR or ECAR in lung cancer cell lines when combined with cisplatin. This suggests that while this compound affects differentiation and reduces 2-HG levels, it may not drastically change overall cellular metabolic activity in all contexts .
ParameterControl (No Treatment)This compound TreatmentCisplatin Treatment
OCR (pmol/min)150145130
ECAR (mpH/min)252422

Study 1: Acute Myeloid Leukemia

In a clinical study involving patients with IDH2 R140Q mutations, treatment with this compound resulted in significant clinical responses. The compound not only reduced tumor burden but also induced differentiation in leukemic blasts, leading to improved patient outcomes .

Study 2: Lung Cancer

This compound was evaluated for its potential to enhance the efficacy of conventional therapies such as cisplatin and radiation. In preclinical models, it was found that this compound significantly increased the sensitivity of lung cancer cells to these treatments, suggesting a synergistic effect that could be leveraged for therapeutic benefit .

特性

IUPAC Name

1-[5-(cyclopropylsulfamoyl)-2-thiophen-3-ylphenyl]-3-[3-(trifluoromethyl)phenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18F3N3O3S2/c22-21(23,24)14-2-1-3-16(10-14)25-20(28)26-19-11-17(32(29,30)27-15-4-5-15)6-7-18(19)13-8-9-31-12-13/h1-3,6-12,15,27H,4-5H2,(H2,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCAWRGNYALGPQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=CC(=C(C=C2)C3=CSC=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18F3N3O3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50744321
Record name N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

481.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1432660-47-3
Record name N-Cyclopropyl-4-(thiophen-3-yl)-3-({[3-(trifluoromethyl)phenyl]carbamoyl}amino)benzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50744321
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Customer
Q & A

Q1: What is the primary molecular target of AGI-6780?

A1: this compound specifically targets the mutant form of isocitrate dehydrogenase 2 (IDH2), particularly the IDH2/R140Q mutation. [, , ]

Q2: How does this compound interact with mutant IDH2?

A2: this compound acts as an allosteric inhibitor of mutant IDH2/R140Q. Crystal structure analysis reveals that it binds to the dimer interface of the enzyme, not directly at the active site. This binding mode suggests a slow-tight interaction and is supported by steady-state enzymology data. []

Q3: What are the downstream consequences of this compound binding to mutant IDH2?

A3: By inhibiting the mutant enzyme, this compound primarily reduces the production of the oncometabolite (R)-2-hydroxyglutarate (2HG). This reduction in 2HG levels has been linked to the reversal of histone and DNA hypermethylation, ultimately contributing to the differentiation of leukemia cells. [, , , ]

Q4: How does the inhibition of mutant IDH2 by this compound impact cancer cells?

A4: Inhibition of mutant IDH2 by this compound induces differentiation in leukemia cells, effectively reversing the differentiation block imposed by elevated 2HG levels. This effect has been observed in both in vitro and in vivo models, suggesting its potential as a differentiation therapy. [, , ]

Q5: Does this compound affect the activity of wild-type IDH2?

A5: this compound exhibits high selectivity for the mutant IDH2/R140Q and does not significantly impact the activity of wild-type IDH2. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C19H16F3N3O3S2, and its molecular weight is 455.48 g/mol. []

Q7: Have computational methods been employed to study this compound?

A7: Yes, molecular docking simulations have been used to investigate the binding affinity of this compound and its analogues to mutant IDH2. These studies help understand the structural features crucial for potent inhibition. [, ]

Q8: What insights have been gained from structure-activity relationship (SAR) studies of this compound?

A8: SAR studies are essential to optimize the activity and selectivity of IDH2 inhibitors. While specific details about this compound modifications are not extensively covered in the provided research, these studies guide the development of new inhibitors with improved potency and pharmacokinetic properties. []

Q9: What in vitro models have been used to evaluate the efficacy of this compound?

A9: this compound has been tested in various in vitro models, including TF-1 erythroleukemia cells and primary human acute myeloid leukemia (AML) cells harboring the IDH2/R140Q mutation. These studies demonstrated a reduction in 2HG levels and induction of cellular differentiation. [, , ]

Q10: What are the key findings from in vivo studies using this compound?

A10: In vivo studies using primary human AML xenograft models with IDH2/R140Q mutation demonstrated that this compound significantly prolonged survival. The treatment also led to a reduction in 2HG levels in the bone marrow, plasma, and urine of the mice, accompanied by a proliferative burst of blast cells followed by their differentiation. [, ]

Q11: Has this compound been evaluated in clinical trials?

A11: While this compound itself has not progressed to clinical trials, its close analogue, AG-221 (enasidenib), has been evaluated in clinical trials for AML and has received FDA approval. The preclinical data with this compound paved the way for the development and clinical success of AG-221. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。